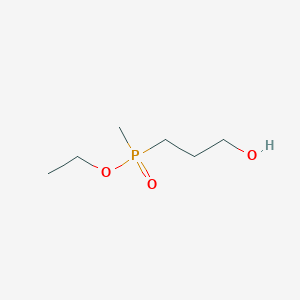
(5-Bromo-2-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of bromine, chlorine, and sulfur atoms within its molecular framework, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone typically involves multi-step organic reactions. The initial step often includes the halogenation of pyridine derivatives to introduce bromine and chlorine atoms at specific positions on the pyridine ring. This is followed by the introduction of the imino group and the lambda6-sulfanone moiety through nucleophilic substitution and oxidation reactions. The reaction conditions usually involve the use of solvents like dichloromethane or acetonitrile, with catalysts such as palladium or copper compounds to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent quality control measures, including the use of high-performance liquid chromatography (HPLC) and gas chromatography (GC) to monitor the purity of the compound at various stages of production.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products Formed
Scientific Research Applications
(5-Bromo-2-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5-Bromo-2-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that the compound may influence oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone: shares similarities with other halogenated pyridine derivatives, such as (5-Bromo-2-chloropyridin-3-yl)methyl-lambda6-sulfanone and (5-Bromo-2-chloropyridin-3-yl)(imino)methyl-lambda6-sulfoxide.
Uniqueness
What sets this compound apart is its unique combination of halogen atoms and the lambda6-sulfanone moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H6BrClN2OS |
|---|---|
Molecular Weight |
269.55 g/mol |
IUPAC Name |
(5-bromo-2-chloropyridin-3-yl)-imino-methyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C6H6BrClN2OS/c1-12(9,11)5-2-4(7)3-10-6(5)8/h2-3,9H,1H3 |
InChI Key |
OJYSDKFYXGBGJG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)C1=C(N=CC(=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine hydrochloride](/img/structure/B15296487.png)
![2-Azabicyclo[3.1.1]heptan-4-ol](/img/structure/B15296501.png)
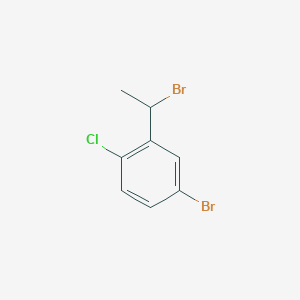
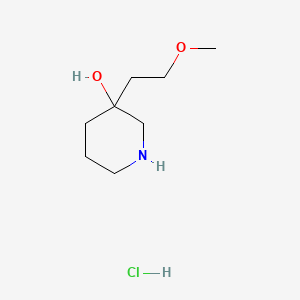
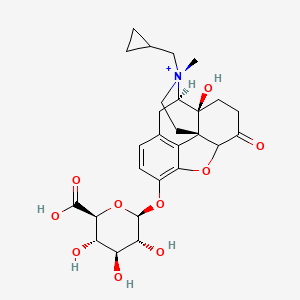
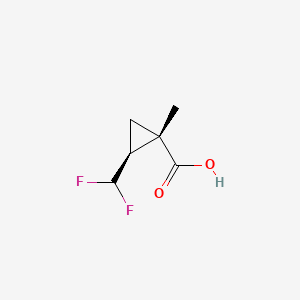
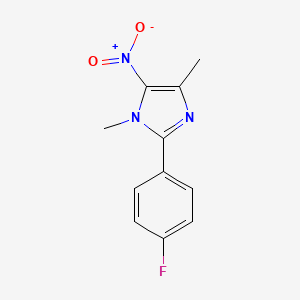
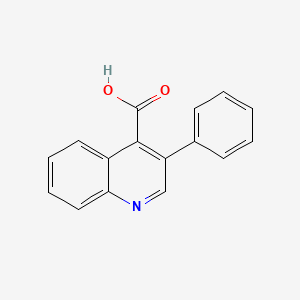
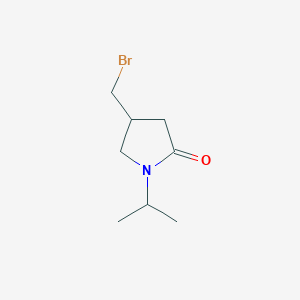
amine](/img/structure/B15296538.png)
![2-[3-[(1,1-Dimethylethyl)sulfonyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15296543.png)
![1-[(Methylamino)methyl]cyclohexan-1-ol hydrochloride](/img/structure/B15296550.png)
![4-amino-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B15296561.png)
